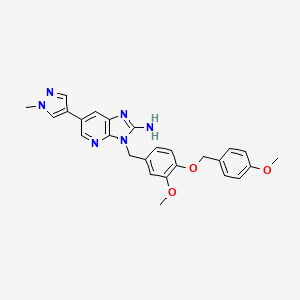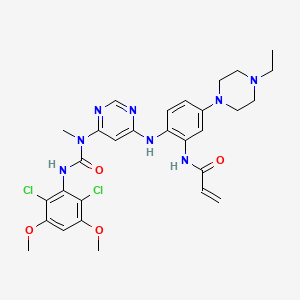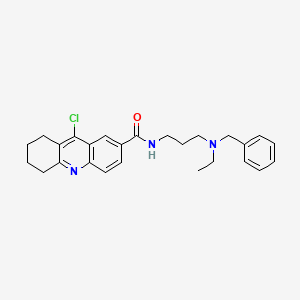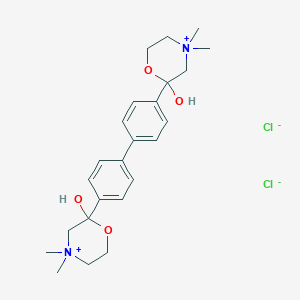
1613724-42-7
Vue d'ensemble
Description
The compound with CAS number 1613724-42-7 is also known as HTH-01-015 . It is a potent and selective inhibitor of NUAK1 kinase , a member of the AMPK family that are activated by the LKB1 (liver kinase B1) tumor suppressor kinase and involved in development and proliferation .
Molecular Structure Analysis
The molecular formula of HTH-01-015 is C26H28N8O . It has a molecular weight of 468.55 g/mol .
Physical And Chemical Properties Analysis
HTH-01-015 is a white to light brown powder . It is soluble in DMSO at a concentration of 5 mg/mL when warmed .
Applications De Recherche Scientifique
Cancer Research: Inhibiting Tumor Growth
HTH-01-015 has been identified as a potent inhibitor of NUAK1 kinase, which is involved in cell proliferation and development . By inhibiting NUAK1, HTH-01-015 can suppress tumor growth and restrict cells from entering mitosis. This makes it a valuable compound for cancer research, particularly in studying the pathways that lead to uncontrolled cell division.
Metabolic Disorders: Understanding AMPK Family Kinases
As a member of the AMPK family, NUAK1 plays a role in metabolic processes. HTH-01-015’s ability to selectively inhibit NUAK1 over other kinases, including AMPK-related kinases, provides a tool for researchers to dissect the functions of these kinases in metabolic disorders .
Neurological Studies: Potential Impact on Neurodegeneration
The NUAK family, including NUAK1, is activated by the LKB1 tumor suppressor kinase, which has been implicated in neurological diseases. HTH-01-015’s selective inhibition of NUAK1 could help in understanding the role of LKB1 and NUAK1 in neurodegenerative diseases .
Drug Development: Selectivity and Potency
With an IC50 of 100 nM for NUAK1 and over 100-fold selectivity over NUAK2, HTH-01-015 is a prime candidate for drug development. Its high selectivity and potency make it an excellent starting point for the development of new therapeutics .
Molecular Biology: Studying Kinase Inhibition
HTH-01-015 does not significantly inhibit 139 other kinases tested, making it an important tool for molecular biologists studying kinase inhibition and signaling pathways .
Cell Cycle Research: Exploring Mitotic Control
By inhibiting NUAK1, HTH-01-015 restricts cells from entering mitosis. This property can be used to study the cell cycle and the regulation of mitotic entry, which is crucial for understanding cell division and its dysregulation in diseases .
Pharmacology: Analyzing Kinase Inhibitor Effects
Pharmacologists can use HTH-01-015 to analyze the effects of kinase inhibitors on various cellular processes, including energy homeostasis and cell survival, providing insights into the therapeutic potential of kinase inhibitors .
Chemical Biology: Synthesis and Modification
HTH-01-015 can also serve as a scaffold for chemical biologists to synthesize and modify to create derivatives with potentially improved properties or altered specificity, expanding the toolkit available for biological research .
Mécanisme D'action
Target of Action
HTH-01-015 is a highly specific and selective inhibitor of NUAK1 (NUAK family SNF1-like kinase-1) . NUAK1 is a member of the AMPK (AMP-activated protein kinase) family of protein kinases, which are activated by the LKB1 (liver kinase B1) tumor suppressor kinase .
Mode of Action
HTH-01-015 inhibits NUAK1 with an IC50 of 100 nM . It suppresses NUAK1-mediated phosphorylation of the substrate MYPT1 (myosin phosphate-targeting subunit 1) at Ser 445 . This inhibition is more than 100-fold higher in potency than its inhibition of NUAK2 .
Biochemical Pathways
The inhibition of NUAK1 by HTH-01-015 affects the phosphorylation of MYPT1, a well-characterized substrate of NUAK1 . This process is crucial in various cellular signaling processes, including neurite formation, a foundational step in neurodevelopment .
Pharmacokinetics
It’s known that the compound is soluble in dmso , which is commonly used as a solvent in drug delivery.
Result of Action
HTH-01-015 has been shown to suppress cell migration in NUAK1+/+ MEFs and inhibit U2OS cell invasion . Moreover, it inhibits cell proliferation in both cell lines . HTH-01-015 inhibitors markedly restrict cells from entering into mitosis in U2OS cells .
Action Environment
It’s worth noting that the effects of hth-01-015 have been observed in in vitro studies, suggesting that the compound’s action may be influenced by the specific conditions of the cellular environment .
Propriétés
IUPAC Name |
2,7,9-trimethyl-5-[(1-piperidin-4-ylpyrazol-4-yl)amino]-2,4,6,9-tetrazatetracyclo[9.8.0.03,8.013,18]nonadeca-1(19),3,5,7,11,13,15,17-octaen-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N8O/c1-16-23-24(31-26(29-16)30-19-14-28-34(15-19)20-8-10-27-11-9-20)32(2)22-13-18-7-5-4-6-17(18)12-21(22)25(35)33(23)3/h4-7,12-15,20,27H,8-11H2,1-3H3,(H,29,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSDJDLAKKAWCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=N1)NC3=CN(N=C3)C4CCNCC4)N(C5=CC6=CC=CC=C6C=C5C(=O)N2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,13-Trimethyl-2-((1-(piperidin-4-yl)-1H-pyrazol-4-yl)amino)-5,13-dihydro-6H-naphtho[2,3-e]pyrimido[5,4-b][1,4]diazepin-6-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: NUAK1 and NUAK2 (NUAK family SnF1-like kinase-1 and -2) are enzymes belonging to the AMPK (AMP-activated protein kinase) family. They are activated by the LKB1 tumor suppressor kinase, a protein often mutated in various cancers. [, ] Research suggests that NUAK kinases are involved in regulating crucial cellular processes like cell survival, senescence, adhesion, and polarity, all of which are dysregulated in cancer. [, ] Therefore, inhibiting NUAK kinases is a potential therapeutic strategy for cancer treatment.
A: While the precise binding mechanism of HTH-01-015 to NUAK1 hasn't been fully elucidated in these papers, it's known to be a highly selective inhibitor of this kinase. [] HTH-01-015 effectively blocks the phosphorylation of MYPT1 (myosin phosphate-targeting subunit 1) at Ser445, a known substrate of NUAK1. [] This inhibition of MYPT1 phosphorylation is a key downstream effect, as it impacts cell migration and potentially other cellular functions regulated by the NUAK1-MYPT1 axis. []
A: HTH-01-015 demonstrates high selectivity for NUAK1 and does not significantly inhibit NUAK2. [] In contrast, another compound, WZ4003, inhibits both NUAK isoforms. [] This selectivity profile makes HTH-01-015 a valuable tool to specifically study the individual roles of NUAK1 in cellular processes.
A: Studies using HTH-01-015 show that its effects often mirror those observed in cells with genetically reduced NUAK1 levels. For instance, both HTH-01-015 treatment and NUAK1 knockout in mouse embryonic fibroblasts (MEFs) significantly impair cell migration in wound-healing assays. [] Similarly, both interventions inhibit MEF proliferation. [] This similarity in cellular responses suggests that HTH-01-015 is specifically targeting NUAK1 activity in these contexts.
A: Researchers identified a specific mutation in NUAK1, A195T, that confers resistance to both HTH-01-015 and WZ4003 without affecting the basal activity of the enzyme. [] This mutation does not alter the basal activity of NUAK1 but significantly reduces its sensitivity to both inhibitors. In cells expressing the drug-resistant NUAK1[A195T], phosphorylation of MYPT1 at Ser445 is no longer suppressed by HTH-01-015 or WZ4003, unlike cells with wild-type NUAK1. [] This finding suggests that the A195T mutation likely alters the drug-binding site on NUAK1, offering valuable insight for designing future NUAK1 inhibitors.
A: Yes, studies using liver and breast cancer cell lines have demonstrated the impact of HTH-01-015. In liver cancer cells, HTH-01-015 was found to suppress migration, invasion, and metastasis, as well as reverse the epithelial-to-mesenchymal transition (EMT), a process associated with cancer progression. [] In breast cancer cells, HTH-01-015 treatment decreased ATP levels and altered mitochondrial morphology, suggesting a role of NUAK1 in cancer cell bioenergetics. [] These findings further support the potential of NUAK1 inhibition as a therapeutic strategy for cancer treatment.
ANone: While HTH-01-015 is a valuable research tool, it is crucial to acknowledge its limitations. The research primarily focuses on its in vitro activity, and further investigation is needed to understand its efficacy and safety profile in vivo. Additionally, the long-term effects of HTH-01-015 and the potential for acquired resistance, as indicated by the A195T mutation, require further exploration. Addressing these challenges will be vital for translating NUAK1 inhibition into a viable therapeutic option.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2R)-3-[(2S,6R)-2,6-bis[2-(4-methoxyphenyl)ethyl]piperidin-1-yl]propane-1,2-diol;hydrochloride](/img/structure/B607905.png)

![(Z)-4-[4-[3-[4-[[(Z)-3-Carboxyprop-2-enoyl]amino]phenoxy]phenoxy]anilino]-4-oxobut-2-enoic acid](/img/structure/B607909.png)





![8-(3-Chloranylphenoxy)-7-[(4-chlorophenyl)methyl]-3-methyl-1-(3-oxidanylpropyl)purine-2,6-dione](/img/structure/B607921.png)

